4'-Cyano-3-pyrrolidinomethyl benzophenone
Overview
Description
4’-Cyano-3-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H18N2O. It is characterized by the presence of a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group. This compound is notable for its complex structure, which includes aromatic rings, a nitrile group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-3-pyrrolidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzophenone with a suitable cyanating agent like sodium cyanide or potassium cyanide under basic conditions.
Attachment of Pyrrolidinomethyl Group: The final step involves the attachment of the pyrrolidinomethyl group. This can be done through a Mannich reaction, where the benzophenone derivative reacts with formaldehyde and pyrrolidine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 4’-Cyano-3-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, where nucleophiles like amines or thiols can replace the cyano group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
4’-Cyano-3-pyrrolidinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the development of photoinitiators for polymerization reactions.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and pyrrolidinomethyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano-4-pyrrolidinomethyl benzophenone
- 4’-Cyano-3-piperidinomethyl benzophenone
- 4’-Cyano-3-morpholinomethyl benzophenone
Uniqueness
4’-Cyano-3-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinomethyl group enhances its solubility and reactivity compared to other similar compounds. Additionally, the cyano group contributes to its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWGPVTTPEYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643187 | |
Record name | 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-15-5 | |
Record name | 4-[3-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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